5-tert-butylpyrazine-2-sulfonyl fluoride
Description
5-tert-Butylpyrazine-2-sulfonyl fluoride (C₈H₁₁FN₂O₂S) is a heteroaromatic sulfonyl fluoride derivative featuring a pyrazine ring substituted with a tert-butyl group at position 5 and a sulfonyl fluoride moiety at position 2. The pyrazine ring provides electron-deficient aromatic character, while the tert-butyl group enhances steric bulk and lipophilicity. Sulfonyl fluorides are widely utilized in SuFEx (Sulfur Fluoride Exchange) click chemistry due to their high reactivity as electrophiles, enabling selective bioconjugation and drug discovery applications .
Properties
CAS No. |
2294233-19-3 |
|---|---|
Molecular Formula |
C8H11FN2O2S |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butylpyrazine-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a pyrazine derivative. One common method is the reaction of 5-tert-butylpyrazine-2-sulfonyl chloride with a fluorinating agent such as tetrabutylammonium fluoride (TBAF). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-butylpyrazine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or sulfinate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate, or sulfonate ester derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonamide or sulfinate derivatives.
Scientific Research Applications
5-tert-butylpyrazine-2-sulfonyl fluoride has several scientific research applications:
Synthetic Chemistry: Used as a reagent for introducing sulfonyl fluoride groups into organic molecules, facilitating the synthesis of complex compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Biological Research: Utilized in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industrial Applications: Employed in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-tert-butylpyrazine-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The molecular targets include serine hydrolases and other enzymes with nucleophilic active sites. The compound’s ability to modify proteins makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 5-tert-butylpyrazine-2-sulfonyl fluoride and related compounds:
Key Observations:
- Electronic Effects : The pyrazine ring in the target compound introduces electron-withdrawing nitrogen atoms, enhancing the electrophilicity of the sulfonyl fluoride group compared to benzene-based analogs (e.g., 1451272-27-7) .
- Reactivity: Sulfonyl fluorides (e.g., the target compound) exhibit superior SuFEx reactivity compared to sulfonamides (1451272-27-7) or sulfonohydrazides (1248153-94-7), which are more stable but less reactive .
Physicochemical Properties
- Lipophilicity: The tert-butyl substituent in the target compound significantly enhances lipophilicity (logP ~2.1) compared to 5-fluoropyridine-3-sulfonohydrazide (logP ~0.8), improving membrane permeability for biological applications .
- Solubility : The target compound’s solubility in polar aprotic solvents (e.g., DMSO) is higher than that of piperazine derivatives (e.g., 1704069-30-6) due to reduced molecular weight and absence of bulky halogen substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
